
N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea
Übersicht
Beschreibung
N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a white crystalline solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has also been studied for its potential use as a corrosion inhibitor. It has been shown to effectively inhibit the corrosion of steel in acidic environments.
In the field of materials science, N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been investigated as a potential building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea is not fully understood. However, it has been proposed that N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea inhibits the activity of certain enzymes, including tyrosine kinases and carbonic anhydrases. These enzymes play important roles in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is important for the growth and spread of cancer cells.
In addition, N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been shown to have anti-inflammatory effects. It has been shown to inhibit the activity of certain inflammatory enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea in lab experiments is its high solubility in most organic solvents, which makes it easy to handle and manipulate. In addition, N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been shown to be relatively stable under a variety of conditions.
One of the limitations of using N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea in lab experiments is its potential toxicity. While N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea has been shown to be relatively non-toxic in certain cell lines, its toxicity in vivo has not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea. One area of research is the development of N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea as a potential building block for the synthesis of new MOFs with unique properties.
In addition, the mechanism of action of N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea needs to be further elucidated in order to fully understand its potential applications in various fields. Further studies are also needed to evaluate the toxicity of N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea in vivo and to determine its pharmacokinetic properties.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2-bromophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea in various fields.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-12-8-4-5-9-13(12)18-15(21)20-16-19-14(10-22-16)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJKHKRKIILRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4671320.png)
![ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate](/img/structure/B4671327.png)
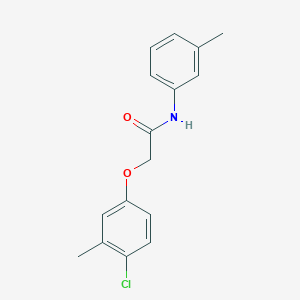
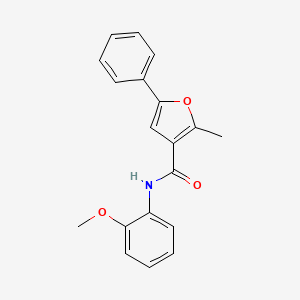
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4671353.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4671355.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4671360.png)
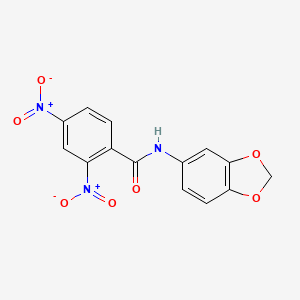
![N-(2,6-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4671378.png)
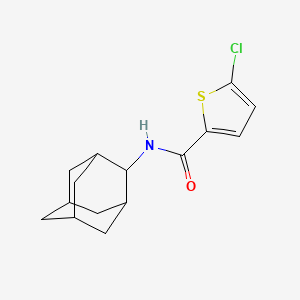
![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide](/img/structure/B4671409.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B4671411.png)
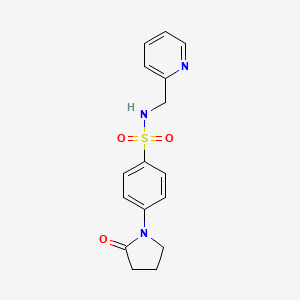
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4671421.png)